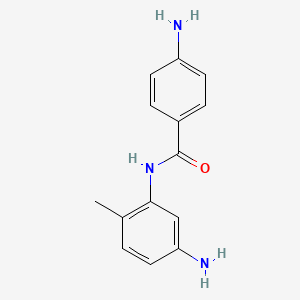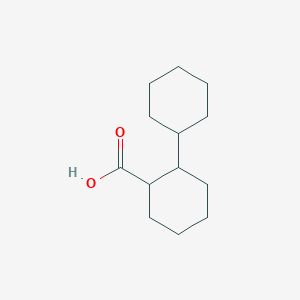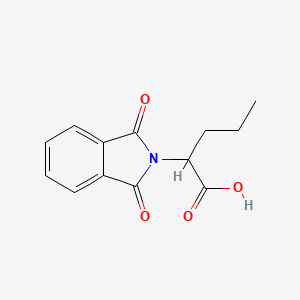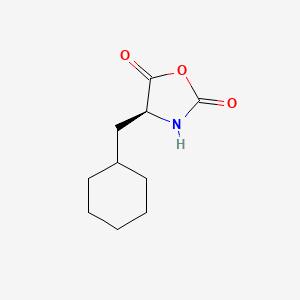
4-amino-N-(5-amino-2-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N-(5-amino-2-methylphenyl)benzamide is an organic compound with the molecular formula C14H14N2O. It is a derivative of benzamide and contains two amino groups and a methyl group attached to the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(5-amino-2-methylphenyl)benzamide can be achieved through several routes. One common method involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This reaction is typically carried out in a microreactor system to optimize reaction conditions and achieve high yields . The reaction conditions include:
Starting Materials: 4-methylbenzene-1,3-diamine and benzoic anhydride.
Reaction Medium: Solvent such as dimethylformamide (DMF).
Temperature: Typically around 80°C.
Reaction Time: Approximately 10 minutes in a continuous flow microreactor system.
Yield: Up to 85.7%.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow processes. This method allows for better control of reaction parameters, higher efficiency, and reduced production costs. The use of microreactor technology is particularly advantageous for optimizing reaction kinetics and achieving consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-N-(5-amino-2-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives of the compound.
Applications De Recherche Scientifique
4-amino-N-(5-amino-2-methylphenyl)benzamide has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 4-amino-N-(5-amino-2-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an allosteric activator of enzymes, modulating their activity and influencing various biochemical processes . For example, it has been studied for its potential to activate human glucokinase, which plays a crucial role in glucose metabolism .
Comparaison Avec Des Composés Similaires
4-amino-N-(5-amino-2-methylphenyl)benzamide can be compared with other similar compounds, such as:
N-(3-Amino-4-methylphenyl)benzamide: Similar structure but with different substitution patterns on the benzene ring.
N-(5-Amino-2-methylphenyl)-4-(2-phenoxyethoxy)-benzamide: Contains additional functional groups that may enhance its biological activity.
Uniqueness
Its ability to undergo selective acylation and participate in diverse chemical reactions makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C14H15N3O |
|---|---|
Poids moléculaire |
241.29 g/mol |
Nom IUPAC |
4-amino-N-(5-amino-2-methylphenyl)benzamide |
InChI |
InChI=1S/C14H15N3O/c1-9-2-5-12(16)8-13(9)17-14(18)10-3-6-11(15)7-4-10/h2-8H,15-16H2,1H3,(H,17,18) |
Clé InChI |
WYPQPRSRZBJKIC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N)NC(=O)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoate](/img/structure/B11716270.png)
![(E)-[amino(pyridin-2-yl)methylidene]amino acetate](/img/structure/B11716273.png)



![2,5-Oxazolidinedione, 4-[(phenylmethoxy)methyl]-, (S)-](/img/structure/B11716292.png)

![6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one](/img/structure/B11716304.png)
![(2Z)-3-{N'-[(E)-[4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}prop-2-enoic acid](/img/structure/B11716311.png)

![Ethyl N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)carbamate](/img/structure/B11716323.png)


![1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol](/img/structure/B11716351.png)
